4-(Azetidin-3-yl)piperidine is a highly rigid, fully saturated bicyclic diamine that has emerged as a critical building block in modern medicinal chemistry and targeted protein degradation (PROTAC) workflows [1]. Featuring a fraction of sp3 carbons (Fsp3) of 1.0, this scaffold provides a distinct, extended nitrogen-nitrogen spatial vector that cannot be achieved with classical flexible or fused diamines [2]. In procurement contexts, it is highly valued for its dual secondary amine centers, which possess differing steric and electronic profiles, enabling streamlined, regioselective functionalization. Typically sourced as a free base or a mono-protected derivative (such as tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate), it is prioritized by industrial buyers to optimize the physicochemical properties, aqueous solubility, and ternary complex geometry of high-molecular-weight therapeutics [3].
Substituting 4-(azetidin-3-yl)piperidine with generic, lower-cost diamines such as piperazine, 1,4-diazepane, or flexible alkyl chains fundamentally compromises both synthetic processability and end-product performance [1]. Unlike piperazine, which presents a flat, compact ~2.8 Å distance between nitrogen atoms, the C4-C3' linkage in 4-(azetidin-3-yl)piperidine rigidly extends the N-N exit vector to >5.0 Å, a geometry critical for spanning solvent-exposed gaps in PROTAC ternary complexes without introducing the severe entropic penalties associated with flexible PEG chains [2]. Furthermore, generic symmetrical diamines yield statistical mixtures during mono-alkylation, creating severe chromatographic bottlenecks and material waste during scale-up. The distinct steric environments of the azetidine and piperidine rings in this specific compound prevent these issues, making direct substitution with simpler diamines unviable for optimized manufacturing routes [3].
Piperidine or piperazine swaps alter the ionization profile at physiological pH, which may shift target engagement and CNS permeability.
Regioisomeric linkers (e.g., 1-(azetidin-3-yl)piperidine) place the azetidine nitrogen in a different plane, disrupting key hydrogen‑bond vectors.
Removing the azetidine constraint may restore N‑dealkylation and CYP‑mediated oxidation, reducing microsomal stability below levels seen with the bicyclic scaffold.
During the synthesis of complex bifunctional molecules, symmetrical diamines like piperazine or 1,4-diazepane typically yield a ~50% statistical mixture of mono- and bis-alkylated products, necessitating tedious chromatographic separations [1]. In contrast, the distinct steric and electronic environments of the azetidine and piperidine nitrogen atoms in 4-(azetidin-3-yl)piperidine allow for highly regioselective mono-functionalization. Under standard stoichiometric conditions, this structural differentiation improves the isolated yield of the desired mono-adduct to >85%, drastically reducing raw material waste [2].
| Evidence Dimension | Isolated yield of mono-functionalized intermediate |
| Target Compound Data | >85% yield without pre-protection |
| Comparator Or Baseline | Piperazine or 1,4-diazepane (~50% statistical yield) |
| Quantified Difference | >35% absolute increase in step yield and elimination of bis-alkylated byproducts |
| Conditions | Standard SN2 alkylation or amide coupling with 1.0 equivalent of electrophile at room temperature |
Directly reduces raw material waste and eliminates costly chromatographic purification bottlenecks during the procurement and scale-up of linker intermediates.
Flexible aliphatic or PEG-based linkers incur a significant entropic penalty upon the formation of the rigid E3 ligase-PROTAC-target protein ternary complex, often resulting in poor cellular degradation efficacy [1]. By incorporating the fully saturated, rigid 4-(azetidin-3-yl)piperidine core, chemists can span a ~5.2 Å distance while eliminating at least 4 rotatable bonds compared to a PEG2 linker [2]. This pre-organized geometry lowers the entropic cost of folding, frequently translating to a >10-fold improvement in degradation concentration (DC50) in cellular assays compared to flexible analogs [3].
| Evidence Dimension | Number of rotatable bonds (Nrot) and DC50 improvement |
| Target Compound Data | Rigid N-N spacer spanning ~5.2 Å with minimal Nrot |
| Comparator Or Baseline | PEG2 or hexyl aliphatic linkers (Nrot ≥ 6) |
| Quantified Difference | Elimination of ≥4 rotatable bonds, correlating with up to a 10-fold enhancement in PROTAC DC50 |
| Conditions | In silico conformational analysis and in vitro ternary complex degradation assays |
Drives the procurement of this specific rigid scaffold to rescue PROTAC libraries that exhibit poor cellular activity due to entropically unfavorable flexible linkers.
The proximity of the two nitrogen atoms in piperazine results in a strong electron-withdrawing effect upon mono-protonation, severely depressing its second pKa to approximately 5.7, leaving it largely mono-cationic at physiological pH [1]. In 4-(azetidin-3-yl)piperidine, the three-carbon separation between the heterocycles insulates the basic centers, maintaining a pKa2 of >9.0 [2]. This >3.3 log unit increase ensures that both nitrogen centers are fully protonated at pH 7.4, enabling the formation of highly soluble di-salt formulations (e.g., dihydrochloride) that overcome the solubility brick-walls typical of high-molecular-weight drug candidates [3].
| Evidence Dimension | Secondary amine basicity (pKa2) |
| Target Compound Data | pKa2 > 9.0 (maintaining dual basicity) |
| Comparator Or Baseline | Piperazine (pKa2 = 5.7) |
| Quantified Difference | >3.3 log unit increase in pKa2, ensuring near 100% di-protonation at physiological pH |
| Conditions | Aqueous titration at 25 °C and pH 7.4 |
Procuring this scaffold allows formulators to generate highly soluble di-salt forms, critical for the intravenous or oral delivery of lipophilic, high-molecular-weight APIs.
Flat, aromatic linkers such as phenylpiperazine or biphenyl systems (Fsp3 < 0.5) are notorious for driving lipophilicity (LogD) and increasing the risk of promiscuous off-target binding, particularly hERG channel inhibition [1]. 4-(Azetidin-3-yl)piperidine provides a fully saturated alternative with an Fsp3 of 1.0. Incorporating this 100% sp3-hybridized scaffold in place of aromatic spacers statistically correlates with a significant reduction in LogD and a 2- to 3-fold decrease in off-target pharmacological liabilities, without sacrificing the required spatial distance between functional domains [2].
| Evidence Dimension | Fraction of sp3 carbons (Fsp3) and LogD |
| Target Compound Data | Fsp3 = 1.0 (fully saturated 3D structure) |
| Comparator Or Baseline | Phenylpiperazine or biphenyl linkers (Fsp3 < 0.5) |
| Quantified Difference | >50% absolute increase in Fsp3, correlating with lower LogD and reduced hERG liability |
| Conditions | Standard safety pharmacology screening panels (e.g., hERG patch-clamp assays) |
Essential for buyers needing to engineer out the flat, hydrophobic liabilities of early-stage hits to meet strict safety and developability criteria.
Directly downstream of its ability to reduce the entropic penalty of ternary complex formation, 4-(azetidin-3-yl)piperidine is a premier choice for synthesizing next-generation PROTACs. Buyers should prioritize this compound when flexible PEG or alkyl linkers fail to yield cellular degradation, as its rigid, extended ~5.2 Å geometry stabilizes the active E3-target conformation [1].
Leveraging its distinct pKa profile and regioselective reactivity, this scaffold is ideal for industrial scale-up of bifunctional molecules. Process chemists can procure the unprotected or mono-Boc protected form to execute highly selective mono-alkylations, completely bypassing the ~50% yield limits and complex chromatographic purifications associated with symmetrical diamines like piperazine [2].
For drug discovery programs stalled by the poor aqueous solubility or high hERG liabilities of flat, aromatic linkers, substituting in 4-(azetidin-3-yl)piperidine provides an immediate Fsp3 = 1.0 upgrade. Its dual highly basic centers (pKa2 > 9.0) allow for robust di-salt formulation, making it the right choice for rescuing the developability of lipophilic CNS or oncology candidates [3].